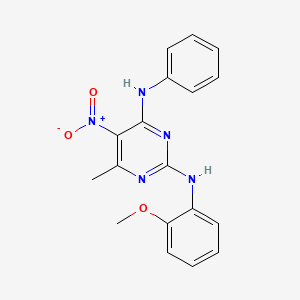![molecular formula C16H23NO2 B5226820 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that has gained attention in recent years due to its potential for abuse and harmful effects on human health. MDPV is a potent stimulant that acts on the central nervous system and has been linked to numerous cases of addiction, psychosis, and even death. Despite its negative effects, MDPV has also been the subject of scientific research, particularly in the areas of drug development and pharmacology.
作用机制
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a powerful stimulant effect, as well as a range of other physiological and psychological effects.
Biochemical and Physiological Effects:
The effects of this compound on the human body can be both immediate and long-lasting. In the short term, this compound can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability. However, long-term use of this compound can lead to a range of negative health effects, including addiction, psychosis, and even death.
实验室实验的优点和局限性
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine has been used in a variety of laboratory experiments, particularly in the areas of drug development and pharmacology. Its potent stimulant effects and ability to inhibit the reuptake of neurotransmitters make it a useful tool for investigating the mechanisms of action of other drugs and their effects on the central nervous system. However, due to its potential for abuse and negative health effects, the use of this compound in laboratory experiments is limited and heavily regulated.
未来方向
Despite the potential therapeutic uses of 1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine, its harmful effects on human health have led to a decline in research in this area. However, there is still much to be learned about the mechanisms of action of this compound and its effects on the central nervous system. Future research may focus on developing safer and more effective drugs that target the same neurotransmitter systems as this compound, as well as investigating the long-term effects of this compound use on human health.
合成方法
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-methylenedioxyphenyl-2-propanone. However, due to its high potency and potential for abuse, the production and distribution of this compound is illegal in many countries.
科学研究应用
1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine has been the subject of numerous scientific studies, particularly in the areas of drug development and pharmacology. Some studies have focused on the potential therapeutic uses of this compound, such as its ability to enhance cognition and treat certain neurological disorders. Other studies have investigated the mechanisms of action of this compound and its effects on the central nervous system.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-8-13(2)11-17(10-12)16(18)9-14-4-6-15(19-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZJQFJTZAJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)
![1-[4-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B5226753.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)


![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5226807.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
![N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5226831.png)
